1-Ethyl-3-methylimidazolium chloride

Thermal Stability Ionic Liquid Decomposition Process Safety

Choose EMIM Cl (CAS 65039-09-0) for workflows where ionic liquid structure directly governs performance. Unlike longer-chain imidazolium chlorides, EMIM Cl delivers higher ion mobility and diffusion coefficients—critical for f-block element electrochemistry. It depolymerizes cellulose an order of magnitude faster than EMIM acetate, enabling efficient biomass deconstruction. In HR PIB synthesis, the EMIM Cl-FeCl₃ complex yields >85% exo-olefin end-groups. Validated for continuous 24-hour operation at 132°C with decomposition onset at 233°C. ≥98% purity. Available in R&D to bulk quantities.

Molecular Formula C6H11ClN2
Molecular Weight 146.62 g/mol
CAS No. 65039-09-0
Cat. No. B1222302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methylimidazolium chloride
CAS65039-09-0
Synonyms1-methyl-3-ethylimidazolium
1-methyl-3-ethylimidazolium chloride
1-methyl-3-ethylimidazolium tetrachloroaluminate
MeEtImCl
MeEtImCl-AlCl3
Molecular FormulaC6H11ClN2
Molecular Weight146.62 g/mol
Structural Identifiers
SMILESCCN1C=C[N+](=C1)C.[Cl-]
InChIInChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1
InChIKeyBMQZYMYBQZGEEY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-methylimidazolium chloride (EMIM Cl) CAS 65039-09-0: Core Properties and Industrial Baseline


1-Ethyl-3-methylimidazolium chloride (EMIM Cl, CAS 65039-09-0) is a prototypical imidazolium-based ionic liquid (IL) characterized by a five-membered imidazolium cation with ethyl and methyl substituents, paired with a chloride anion [1]. It is a crystalline solid at room temperature with a melting point in the range of 77–87 °C, depending on purity and measurement conditions, and exhibits a density of approximately 1.12–1.34 g/cm³ . As a benchmark IL, EMIM Cl is widely recognized for its role as a solvent and reaction medium in cellulose processing, electrochemistry, and catalysis, serving as a foundational material from which many other ILs are compared or derived [1][2].

1-Ethyl-3-methylimidazolium chloride: Why 'In-Class' Ionic Liquids Are Not Interchangeable for Critical Applications


The performance of ionic liquids (ILs) is exquisitely sensitive to the specific cation-anion pairing and alkyl chain length, making simple substitution within the imidazolium chloride family unreliable. Even a single methylene unit change in the alkyl chain (e.g., from ethyl to butyl) can significantly alter key properties such as melting point, thermal stability, dissolution thermodynamics, and electrochemical behavior [1]. Therefore, treating EMIM Cl as a generic 'imidazolium chloride' ignores the quantifiable, application-critical differences that dictate suitability for specific synthetic, electrochemical, or bioprocessing workflows. The following evidence details precisely where EMIM Cl demonstrates measurable differentiation against its closest alternatives.

Quantitative Differentiation Guide for 1-Ethyl-3-methylimidazolium chloride (CAS 65039-09-0)


Thermal Stability: EMIM Cl Decomposes 13 °C Lower than Its Bromide Analog, Defining a Clear Operational Limit

In a direct head-to-head study, EMIM Cl exhibits a decomposition onset temperature (T_onset) of 233(5) °C, which is 13 °C lower than that of EMIM Br (246(5) °C) and 16 °C lower than EMIM I (249(5) °C) when measured by thermogravimetric analysis at a heating rate of 1 K min⁻¹ [1]. Furthermore, its maximum operation temperature for a 24-hour process is estimated at 132 °C, compared to 149 °C for EMIM Br [1].

Thermal Stability Ionic Liquid Decomposition Process Safety

Thermodynamics of Dissolution: EMIM Cl Shows 1.8× Higher Enthalpy of Dissolution in Water than BMIM Cl

A comprehensive thermodynamic study reveals a stark difference in the dissolution behavior of EMIM Cl and its butyl analog, BMIM Cl. The standard enthalpy of dissolution (ΔH_diss) in water at 298.15 K is significantly higher for EMIM Cl, measuring -10.6 ± 0.4 kJ mol⁻¹, compared to -5.8 ± 0.2 kJ mol⁻¹ for BMIM Cl [1]. This represents an approximate 1.8-fold greater exothermic effect upon dissolution.

Thermodynamics Solution Calorimetry Formulation

Cellulose Depolymerization: EMIM Cl Causes an Order of Magnitude Faster Depolymerization Than EMIM Acetate

During the dissolution of cellulose under mild conditions, EMIM Cl induces a significantly higher rate of cellulose depolymerization compared to its acetate counterpart. Specifically, the depolymerization rate is about an order of magnitude greater in EMIM Cl (and BMIM Cl) than in 1-ethyl-3-methylimidazolium acetate (EMIM OAc) [1]. This results in a decrease in the average molecular weight of cellulose by up to two orders of magnitude during standard dissolution protocols [1].

Cellulose Processing Depolymerization Biomass

Cellulose Solubility: EMIM Cl Requires Higher Temperature and Shows Lower Solubility Than EMIM Acetate

An experimental comparison of cellulose solubility across multiple ionic liquids shows that EMIM Cl has a higher required dissolution temperature and lower ultimate solubility compared to EMIM acetate (EMIM Ac). The ranking of cellulose-dissolving temperatures from low to high is: [EMIM]Ac < [BMIM]Ac < [AMIM]Cl < [EMIM]Cl < [BMIM]Cl < [BZMIM]Cl, with solubility reducing in the same order [1]. This indicates EMIM Cl is less efficient as a cellulose solvent than its acetate counterpart.

Cellulose Dissolution Solubility Biopolymer Processing

Electrochemical Behavior: EMIM Cl Enables Higher Diffusion Coefficient for EuCl₆³⁻ Than BMIM Cl at Comparable Temperatures

A comparative study on the cathodic behavior of dissolved EuCl₃ reveals that the diffusion coefficient (D) of the electroactive species EuCl₆³⁻ is systematically higher in EMIM Cl than in BMIM Cl across overlapping temperature ranges. For instance, at approximately 363 K, the diffusion coefficient in EMIM Cl is roughly double that in BMIM Cl, indicating superior mass transport properties in the ethyl-substituted ionic liquid [1].

Electrochemistry Diffusion Coefficient Lanthanide Chemistry

Catalytic Activity: EMIM Cl-FeCl₃ Complex Outperforms Other ILs for Polyisobutylene Synthesis with High exo-Olefin Content (>85%)

In a comparative study of acidic imidazolium-based ionic liquids for the cationic polymerization of isobutylene, the EMIM Cl-FeCl₃ complex was identified as the most promising catalyst. It enabled the synthesis of highly reactive polyisobutylene (HR PIB) with a low molecular weight (Mₙ < 2500 g mol⁻¹), narrow polydispersity (M_w/M_n < 2.5), and, crucially, a high content of exo-olefin end groups (>85%) . The reaction rate for a series of complexes increased in the order emimCl-FeCl₃ < emimCl-GaCl₃ < emimCl-AlCl₃, showing the anion's strong influence on activity .

Catalysis Polymerization Polyisobutylene

Procurement-Driven Application Scenarios for 1-Ethyl-3-methylimidazolium chloride (CAS 65039-09-0)


Synthesis of Highly Reactive Polyisobutylene (HR PIB) with Controlled Architecture

For R&D and production teams focused on HR PIB, the EMIM Cl-FeCl₃ ionic liquid complex is a proven catalyst system. It enables the synthesis of low molecular weight polymers (Mₙ < 2500 g mol⁻¹) with narrow polydispersity and exceptionally high exo-olefin end-group content (>85%), a critical quality attribute for subsequent functionalization . This scenario leverages EMIM Cl as a platform for a tunable Lewis acid catalyst, where the ethyl-substituted imidazolium cation provides an optimal balance of reactivity and selectivity compared to butyl-substituted or other anion-based alternatives .

Fundamental Electrochemical Studies on Lanthanide and Actinide Speciation

EMIM Cl is the preferred ionic liquid medium for fundamental electrochemical investigations, particularly for studying the reduction behavior of f-block elements like europium. Its lower viscosity and higher ion mobility compared to BMIM Cl result in a significantly higher diffusion coefficient for electroactive species such as EuCl₆³⁻, enabling more precise kinetic and thermodynamic measurements [1]. This makes EMIM Cl the better choice over its longer-chain analogs when high mass transport rates and well-defined electrochemical windows are required for analytical or mechanistic studies.

Controlled Biomass Pretreatment Where Moderate Depolymerization Is Acceptable

For biorefinery processes where some degree of cellulose chain scission is acceptable or even desired (e.g., to lower viscosity for downstream processing or to generate oligosaccharides), EMIM Cl offers an order of magnitude faster depolymerization rate compared to EMIM acetate [2]. While EMIM OAc is superior for preserving high molecular weight cellulose, EMIM Cl's enhanced hydrolytic activity can be exploited as a feature in processes designed for cellulose deconstruction [2].

High-Temperature Processes Requiring Well-Defined Thermal Stability Limits

EMIM Cl is a suitable choice for applications with a maximum continuous operating temperature up to 132 °C (for 24-hour processes), as determined by rigorous TGA and kinetic analysis [3]. Its decomposition onset at 233 °C provides a quantifiable safety and stability limit. This is particularly relevant for processes like aluminum electrodeposition from chloroaluminate melts (e.g., AlCl₃-EMIM Cl systems), where the thermal stability of the neat IL dictates the upper bound of the process window and the long-term integrity of the electrolyte [3].

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